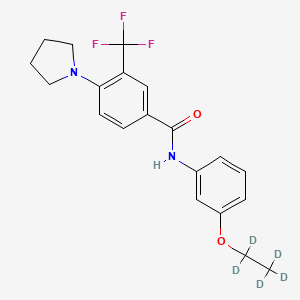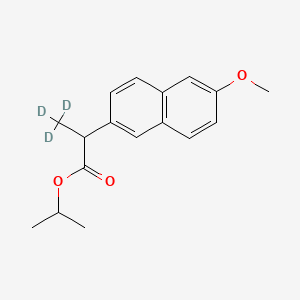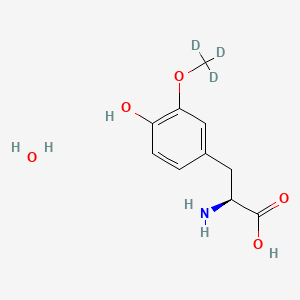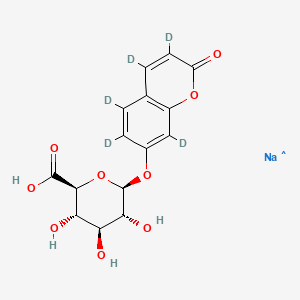
7-Hydroxy Coumarin-d5 |A-D-glucuronide (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy Coumarin-d5 β-D-glucuronide sodium is a deuterium-labeled derivative of 7-Hydroxy Coumarin β-D-glucuronide sodium. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and metabolic studies. It is a stable isotope-labeled compound, which makes it valuable for tracing and quantifying drug metabolism and pharmacokinetics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy Coumarin-d5 β-D-glucuronide sodium involves the deuteration of 7-Hydroxy Coumarin β-D-glucuronide sodium. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 7-Hydroxy Coumarin-d5 β-D-glucuronide sodium follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
化学反应分析
Types of Reactions
7-Hydroxy Coumarin-d5 β-D-glucuronide sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
The reactions of 7-Hydroxy Coumarin-d5 β-D-glucuronide sodium are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments. For example, oxidation reactions may be performed in acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 7-Hydroxy Coumarin-d5 β-D-glucuronide sodium may yield corresponding quinones, while reduction may produce alcohols or other reduced derivatives .
科学研究应用
7-Hydroxy Coumarin-d5 β-D-glucuronide sodium has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and rates of drug metabolism.
Biology: Employed in studies of enzyme kinetics and interactions with biological macromolecules.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new pharmaceuticals and the optimization of drug formulations
作用机制
The mechanism of action of 7-Hydroxy Coumarin-d5 β-D-glucuronide sodium involves its interaction with various enzymes and biological pathways. As a deuterium-labeled compound, it is used to trace the metabolic fate of drugs and understand their pharmacokinetics. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, allowing researchers to track the compound’s movement and transformation within biological systems .
相似化合物的比较
Similar Compounds
7-Hydroxy Coumarin β-D-glucuronide sodium: The non-deuterated version of the compound, used for similar applications but without the benefits of deuterium labeling.
7-Ethoxycoumarin: Another coumarin derivative used in metabolic studies and enzyme kinetics.
Coumarin: The parent compound, widely used in various scientific and industrial applications
Uniqueness
7-Hydroxy Coumarin-d5 β-D-glucuronide sodium is unique due to its deuterium labeling, which provides enhanced stability and distinct analytical signals. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise quantification and tracing are essential .
属性
分子式 |
C15H14NaO9 |
|---|---|
分子量 |
366.29 g/mol |
InChI |
InChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/t10-,11-,12+,13-,15+;/m0./s1/i1D,2D,3D,4D,5D; |
InChI 键 |
OYKDJBCUYKFTGK-VBYKCEJLSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C2=C1C(=C(C(=O)O2)[2H])[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H].[Na] |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


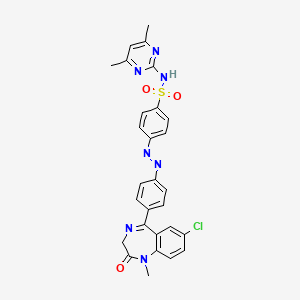

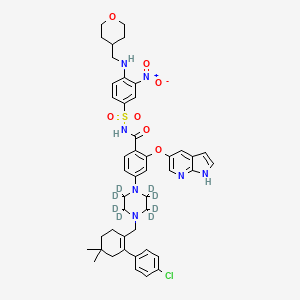
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
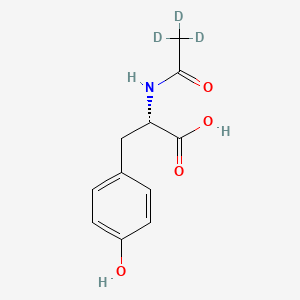
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
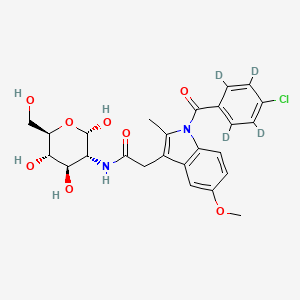

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)
